methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Description

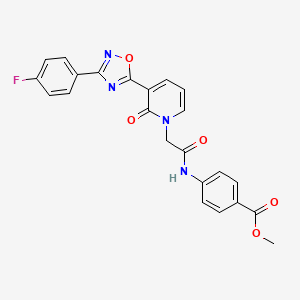

Methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridinone moiety, and a methyl benzoate ester (Figure 1). The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capabilities, making it a key pharmacophore in drug discovery . This compound’s synthesis likely follows established protocols for analogous 1,2,4-oxadiazole derivatives, involving cyclization of amidoxime intermediates with activated carbonyl groups under mild conditions . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name |

methyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCMUMHXIJGNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen Substitution: 4-Fluorophenyl vs. 4-Chlorophenyl Analogs

The closest structural analog is methyl 4-(2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (Compound L987-0270) , which substitutes fluorine with chlorine. Key differences include:

- Lipophilicity: Chlorine’s larger atomic radius and higher molar refractivity increase logP (4.42 vs.

- Metabolic Stability : Fluorine’s electronegativity and small size improve oxidative stability, reducing CYP450-mediated metabolism compared to chlorine .

- Binding Affinity : Fluorine’s strong electron-withdrawing effect may alter π-π stacking or hydrogen-bonding interactions with biological targets.

Ester and Positional Isomerism: Ethyl vs. Methyl and 2-Substituted vs. 4-Substituted Benzoates

Ethyl 2-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (Compound L107-0267) differs in two aspects:

Ester Group : The ethyl ester increases logP (4.42 vs. ~4.3 for methyl) and may slow esterase-mediated hydrolysis, prolonging half-life .

Benzoate Substitution: The acetamido group at the 2-position (vs. The 4-substituted isomer’s linear conformation may improve binding to planar active sites.

Physicochemical Properties

Table 1 summarizes key data for the target compound and analogs:

Broader Context of 1,2,4-Oxadiazole Derivatives

While structurally distinct, patents such as 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione highlight the versatility of 1,2,4-oxadiazoles in medicinal chemistry. These compounds often exhibit enhanced metabolic stability and tunable pharmacokinetics, aligning with trends observed in the target compound and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.